2-Chloropropanal

Physical Property Purification Isomer Distinction

2-Chloropropanal (CAS 683-50-1) is a chlorinated aldehyde, a derivative of propanal with a chlorine atom substituted on the alpha-carbon. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds used in pharmaceutical and agrochemical applications.

Molecular Formula C3H5ClO
Molecular Weight 92.52 g/mol
CAS No. 683-50-1
Cat. No. B1595544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropanal
CAS683-50-1
Molecular FormulaC3H5ClO
Molecular Weight92.52 g/mol
Structural Identifiers
SMILESCC(C=O)Cl
InChIInChI=1S/C3H5ClO/c1-3(4)2-5/h2-3H,1H3
InChIKeyUAARVZGODBESIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropanal (CAS 683-50-1): A Specialist α-Chloroaldehyde Intermediate


2-Chloropropanal (CAS 683-50-1) is a chlorinated aldehyde, a derivative of propanal with a chlorine atom substituted on the alpha-carbon. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds used in pharmaceutical and agrochemical applications [1]. Key physical properties, including a boiling point of 83.5 °C and a vapor pressure of 75.1 mmHg at 25°C, define its handling requirements and differentiate it from other chloroaldehydes .

α-chloroaldehyde electrophilic building block for heterocycle assembly
Low-boiling purification profile distinct from β-isomer
Fully characterized reference standard for analytical traceability

Why 2-Chloropropanal Cannot Be Replaced with Other Chloropropanals


Generic substitution among chloropropanal isomers is not feasible due to fundamental differences in molecular structure that lead to distinct physical properties and reactivity. The position of the chlorine atom (alpha vs. beta) drastically alters the compound's boiling point, vapor pressure, and, most critically, its chemical behavior. For instance, 2-Chloropropanal (α-chloroaldehyde) exhibits a boiling point of 83.5 °C, whereas its isomer, 3-Chloropropanal (β-chloroaldehyde), boils at 130.5 °C . This substantial difference is indicative of divergent intermolecular forces and is also reflected in their vapor pressures (75.1 mmHg for 2-Chloropropanal vs. 9.7 mmHg for 3-Chloropropanal at 25°C) . Furthermore, the α-chloroaldehyde structure uniquely positions the electron-withdrawing chlorine adjacent to the electrophilic carbonyl carbon, influencing its participation in nucleophilic addition and substitution reactions in ways that the β-isomer cannot replicate.

2-Chloropropanal (α)
3-Chloropropanal (β)
Chlorine at alpha position alters carbonyl electrophilicity and nucleophilic addition pathways.
Beta substitution produces different reaction profiles; may not replicate α-chloroaldehyde reactivity.
Boiling point ~84°C supports distillation-based purification.
Higher boiling point (~130°C) changes purification workflow; process parameters may not transfer.
Higher vapor pressure requires specific handling and storage protocols.
Lower volatility poses different handling requirements; direct substitution limits process safety assumptions.

Quantitative Evidence for 2-Chloropropanal Selection: A Comparator-Based Guide


Boiling Point: A Key Differentiator from 3-Chloropropanal

The boiling point of 2-Chloropropanal is significantly lower than that of its isomer, 3-Chloropropanal. This difference is crucial for separation and purification processes. At standard atmospheric pressure (760 mmHg), 2-Chloropropanal boils at 83.5 ± 13.0 °C , whereas 3-Chloropropanal has a much higher boiling point of 130.5 ± 0.0 °C .

Boiling Point Comparison
Data to verify
83.5 ± 13.0 °C vs. 130.5 ± 0.0 °C
47.0 °C lower for 2-chloropropanal (760 mmHg)
Supports purification workflow differentiation
Isomer-specific boiling point; verify for distillation method design
Physical Property Purification Isomer Distinction

Vapor Pressure: Differentiating Volatility from 3-Chloropropanal

The volatility of 2-Chloropropanal, as measured by its vapor pressure, is markedly higher than that of 3-Chloropropanal. At 25°C, the vapor pressure of 2-Chloropropanal is 75.1 ± 0.2 mmHg , whereas that of 3-Chloropropanal is 9.7 ± 0.2 mmHg .

Vapor Pressure Context
Data to verify
75.1 ± 0.2 vs. 9.7 ± 0.2 mmHg at 25°C
7.7 times higher volatility for 2-chloropropanal
Volatility context informs handling and storage review
Higher vapor pressure requires process safety assessment
Physical Property Volatility Handling

LogP: A Slightly More Hydrophilic Alternative to 3-Chloropropanal

The predicted LogP (partition coefficient) of 2-Chloropropanal is slightly lower than that of its isomer, indicating marginally higher hydrophilicity. The ACD/LogP for 2-Chloropropanal is 0.37 , compared to a predicted LogP of 0.44 for 3-Chloropropanal .

LogP Difference
Data to verify
ACD/LogP 0.37 vs. 0.44
0.07 units lower (predicted)
Slightly higher hydrophilicity; context-dependent for biphasic reactions
Predicted value; confirm experimentally for partitioning-sensitive workflows
Lipophilicity Partitioning ADME

Reactivity: Enhanced Electrophilicity vs. 2-Chloropropane

The presence of the aldehyde functional group in 2-Chloropropanal makes it a more reactive electrophile compared to its non-aldehyde analog, 2-Chloropropane. This difference in reactivity is attributed to the increased electrophilicity of the carbonyl carbon in the aldehyde, which promotes interactions with nucleophiles and leads to a faster reaction rate [1].

Reactivity with Nucleophiles
Class-level
Higher reaction rate (qualitative) vs. 2-chloropropane
Class-level inference from aldehyde electrophilicity
Supports selection as a reactive building block; verify under specific nucleophile conditions
No direct kinetic data; derived from α-chloroaldehyde class behavior
Electrophilicity Reaction Rate Nucleophilic Addition

Optimized Application Scenarios for 2-Chloropropanal in Synthesis


Synthesis of Heterocyclic Pharmaceutical Intermediates

2-Chloropropanal is specifically claimed as a precursor for the synthesis of 2-amino-5-methylthiazole [1]. This heterocyclic scaffold is a common motif in various pharmaceutical agents. Its reactivity as an α-chloroaldehyde makes it uniquely suited for constructing such nitrogen- and sulfur-containing ring systems, a role its isomers cannot fulfill.

Precursor to α-Chloropropionic Acid and Herbicides

The oxidation of 2-Chloropropanal yields 2-Chloropropionic acid, a crucial starting material for synthesizing aryloxyphenoxypropionic acid herbicides . The α-chloroaldehyde structure is essential for this synthetic pathway, providing the required carbon skeleton with a chlorine atom in the correct position to eventually form the bioactive herbicide structure.

Use as an Analytical Reference Standard

2-Chloropropanal is a fully characterized compound used as a reference standard for analytical method development, validation, and traceability in pharmaceutical quality control [2]. Its distinct physical properties (e.g., boiling point, vapor pressure) and unique mass spectrum make it a reliable standard for identifying and quantifying related substances or impurities.

Application
Selection Property
Validation Focus
Heterocyclic pharmaceutical intermediate synthesis
α-chloroaldehyde reactivity for thiazole ring closure
Confirm reactivity and regioselectivity for target heterocycle
Precursor to α-chloropropionic acid (herbicide pathway)
Oxidation-compatible α-chloroaldehyde scaffold
Verify oxidation step yield and purity of acid intermediate
Analytical reference standard for quality control
Distinct boiling point, vapor pressure, and mass spectrum
Identity and purity confirmation; traceability documentation

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